molecular formula C₈H₁₂N₄O₅ B028891 alpha-Ribavirin CAS No. 57198-02-4

alpha-Ribavirin

Cat. No.: B028891
CAS No.: 57198-02-4
M. Wt: 244.2 g/mol
InChI Key: IWUCXVSUMQZMFG-DJSMDIAISA-N
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Mechanism of Action

Target of Action

Alpha-Ribavirin, a synthetic guanosine analogue, primarily targets RNA and DNA viruses . It is particularly effective against the Hepatitis C Virus (HCV) . It also targets the cellular protein inosine monophosphate dehydrogenase (IMPDH) .

Mode of Action

This compound interacts with its targets through several mechanisms. It interferes with the synthesis of viral mRNA and inhibits RNA-dependent RNA polymerase . It also induces HCV mutagenesis . Furthermore, it modulates interferon-stimulated gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the enzyme IMPDH, which catalyzes the rate-limiting step in guanosine monophosphate (GMP) synthesis . This inhibition leads to a reduction in the guanosine triphosphate (GTP) pool . It also modulates the interferon signaling pathway .

Pharmacokinetics

This compound is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It has a mean bioavailability of 52% and a mean half-life . The pharmacokinetics of this compound can be influenced by factors such as the patient’s weight and the presence of certain genetic markers .

Result of Action

The action of this compound results in extensive perturbation of cellular and viral gene expression . It also leads to a decrease in the GTP pool, which presumably inhibits viral RNA synthesis . Furthermore, it has been shown to reduce protein expression of certain genes in various cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the drug can impact its effect on divergent cellular and viral pathways . Additionally, the presence of other antiviral treatments can affect the efficacy of this compound .

Safety and Hazards

Fatal and nonfatal myocardial infarctions have been reported in patients with anemia caused by ribavirin . Embryo-fetal toxicity and hemolytic anemia have also been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ribavirin can be synthesized through a chemoenzymatic process. The key intermediate, 1,2,4-triazole-3-carboxamide, is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the Chipen-Grinshtein method. This intermediate then undergoes an enzyme-catalyzed transglycosylation reaction to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the chemical synthesis of 1,2,4-triazole-3-carboxamide followed by an enzyme-catalyzed transglycosylation reaction. This method has been optimized to achieve a high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antiviral activity and therapeutic applications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include methanolic ammonia, inosine monophosphate dehydrogenase inhibitors, and various oxidizing and reducing agents .

Major Products

The major products formed from the reactions of this compound include its phosphorylated derivatives, which are crucial for its antiviral activity. These derivatives interfere with viral RNA synthesis and mRNA capping .

Comparison with Similar Compounds

Alpha-Ribavirin is unique among nucleoside analogues due to its broad-spectrum antiviral activity and multiple mechanisms of action. Similar compounds include:

This compound stands out due to its ability to target multiple viral pathways and its effectiveness against a wide range of viral infections.

Properties

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-DJSMDIAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57198-02-4
Record name alpha-Ribavirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-RIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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